![molecular formula C20H35NO4 B12527301 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- CAS No. 862587-60-8](/img/structure/B12527301.png)
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- is a complex organic compound with the molecular formula C20H35NO4. This compound is characterized by the presence of a dioxolane ring, an acetamide group, and a nonyl chain attached to a cyclohexyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- involves multiple steps. One common method includes the acetalization of aldehydes and ketalization of ketones with ethylene glycol to form the dioxolane ring . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, the compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes.
Comparación Con Compuestos Similares
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- can be compared with other similar compounds such as:
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the acetamide and nonyl groups.
2-Nonyl-1,3-dioxolane: Similar in structure but without the acetamide group.
1,3-Dioxane: A related compound with a six-membered ring instead of a five-membered dioxolane ring. The uniqueness of 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- lies in its combination of functional groups, which imparts distinct chemical properties and applications.
Propiedades
Número CAS |
862587-60-8 |
|---|---|
Fórmula molecular |
C20H35NO4 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(2-nonyl-1,3-dioxolan-2-yl)-N-[(1S)-2-oxocyclohexyl]acetamide |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-10-13-20(24-14-15-25-20)16-19(23)21-17-11-8-9-12-18(17)22/h17H,2-16H2,1H3,(H,21,23)/t17-/m0/s1 |
Clave InChI |
LRTFTWRYVJLWHK-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCCCCCC1(OCCO1)CC(=O)N[C@H]2CCCCC2=O |
SMILES canónico |
CCCCCCCCCC1(OCCO1)CC(=O)NC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


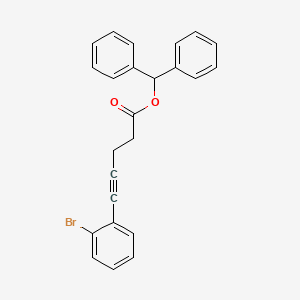
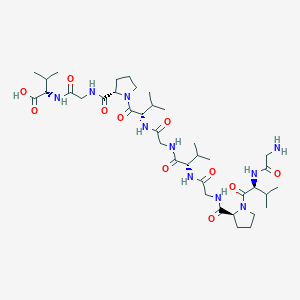
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
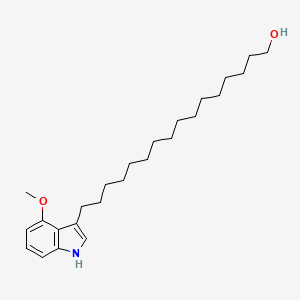
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
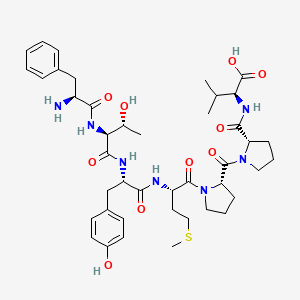
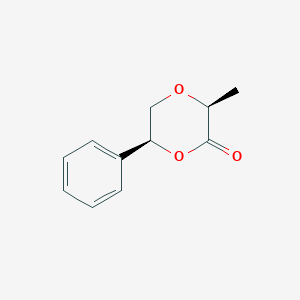
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
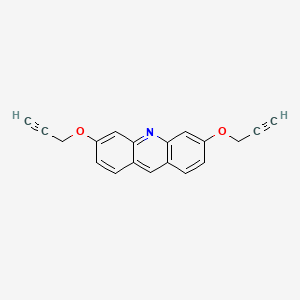
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
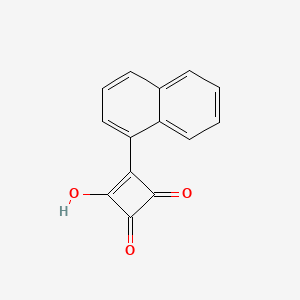

![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)

